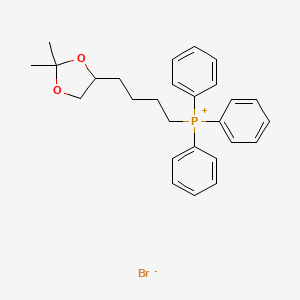
(4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butyl)triphenylphosphonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butyl)triphenylphosphoniumbromide is a chemical compound with the molecular formula C27H32BrO2P. This compound is known for its unique structure, which includes a triphenylphosphonium group and a dioxolane ring. It is often used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butyl)triphenylphosphoniumbromide typically involves the reaction of triphenylphosphine with a suitable alkylating agent that contains the dioxolane moiety. One common method involves the use of (4-bromobutyl)-2,2-dimethyl-1,3-dioxolane as the alkylating agent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of (4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butyl)triphenylphosphoniumbromide may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butyl)triphenylphosphoniumbromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced phosphonium species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various phosphonium salts, while oxidation reactions can produce phosphine oxides.
Applications De Recherche Scientifique
(4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butyl)triphenylphosphoniumbromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions.
Biology: The compound is studied for its potential role in mitochondrial targeting due to the triphenylphosphonium group, which can facilitate the delivery of bioactive molecules to mitochondria.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of mitochondrial diseases and cancer.
Industry: It is used in the development of new materials and catalysts, leveraging its unique chemical properties.
Mécanisme D'action
The mechanism of action of (4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butyl)triphenylphosphoniumbromide involves its interaction with specific molecular targets and pathways. The triphenylphosphonium group allows the compound to cross mitochondrial membranes, where it can exert its effects. Once inside the mitochondria, it can interact with various enzymes and proteins, potentially affecting mitochondrial function and energy production.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)triphenylphosphoniumbromide
- (4-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethyl)triphenylphosphoniumbromide
- (4-(2,2-Dimethyl-1,3-dioxolan-4-yl)propyl)triphenylphosphoniumbromide
Uniqueness
(4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butyl)triphenylphosphoniumbromide is unique due to its specific combination of the dioxolane ring and the triphenylphosphonium group. This structure imparts distinctive chemical and biological properties, making it valuable for targeted research applications, particularly in the field of mitochondrial studies.
Propriétés
Formule moléculaire |
C27H32BrO2P |
|---|---|
Poids moléculaire |
499.4 g/mol |
Nom IUPAC |
4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H32O2P.BrH/c1-27(2)28-22-23(29-27)14-12-13-21-30(24-15-6-3-7-16-24,25-17-8-4-9-18-25)26-19-10-5-11-20-26;/h3-11,15-20,23H,12-14,21-22H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
XAMQWOBNZSCHNX-UHFFFAOYSA-M |
SMILES canonique |
CC1(OCC(O1)CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


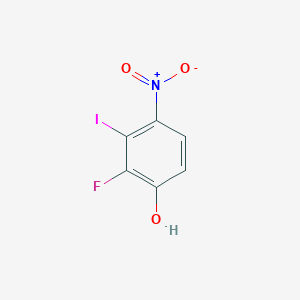

![2-(1-Aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-ol](/img/structure/B13149053.png)
![N-[5-(Diethylamino)pentan-2-yl]-1H-imidazole-1-carboxamide](/img/structure/B13149059.png)

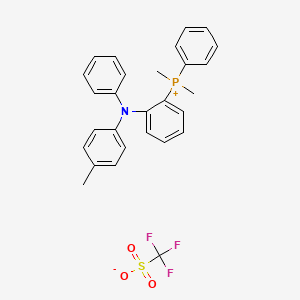
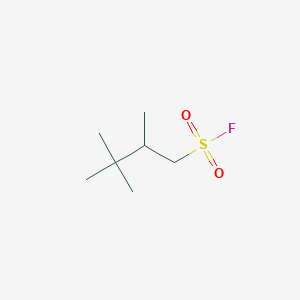
![1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione](/img/structure/B13149078.png)
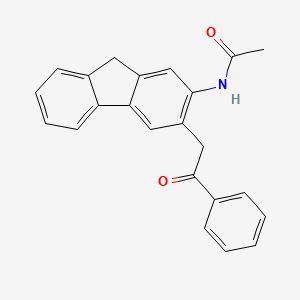
![2-Chloroimidazo[1,2-a]pyrazine](/img/structure/B13149082.png)

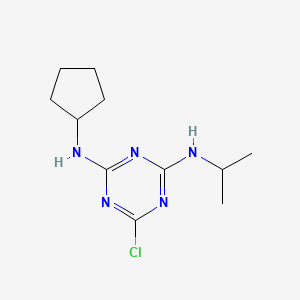

![7-Bromo-5-(2-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B13149128.png)
